Copanlisib

Beschreibung

Eigenschaften

IUPAC Name |

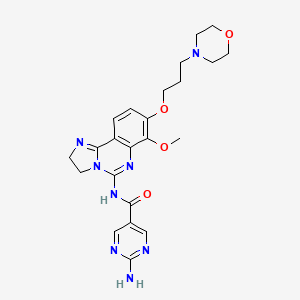

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYDSXOGIBMAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145728 | |

| Record name | Copanlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032568-63-0 | |

| Record name | Copanlisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032568630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copanlisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Copanlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPANLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI6V529FZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Copanlisib mechanism of action in B-cell malignancies

An In-depth Technical Guide on the Core Mechanism of Action of Copanlisib in B-cell Malignancies

Introduction

This compound (brand name Aliqopa™) is a potent, intravenous, pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor developed for the treatment of various hematological malignancies.[1][2] It received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2017 for the treatment of adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies.[1][2] The therapeutic efficacy of this compound is rooted in its ability to modulate critical signaling pathways that are frequently dysregulated in B-cell cancers, leading to the inhibition of cell proliferation and survival, and the induction of apoptosis.[3][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key signaling cascades involved.

Molecular Target and Isoform Selectivity

The primary molecular target of this compound is the family of class I PI3K enzymes. These lipid kinases play a central role in coupling receptor-mediated signals to essential cellular functions, including cell growth, proliferation, survival, and metabolism.[6][7] The PI3K pathway is one of the most commonly activated signaling pathways in cancer.[1]

This compound is a pan-class I PI3K inhibitor, meaning it targets all four isoforms of the class I catalytic subunit (p110α, p110β, p110δ, and p110γ). However, it exhibits a preferential and potent inhibitory activity against the PI3K-α (p110α) and PI3K-δ (p110δ) isoforms.[1][3][4][8] The PI3K-δ isoform is predominantly expressed in hematopoietic cells and is crucial for the function, differentiation, and survival of B-cells, making it a key therapeutic target in B-cell malignancies.[1][4] The PI3K-α isoform is also implicated in cancer cell proliferation and survival.[4] This dual activity against both α and δ isoforms contributes to its robust anti-tumor effects in these cancers.[1][8]

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potency of this compound against the class I PI3K isoforms is summarized below.

| PI3K Isoform | IC50 (nmol/L) | Source(s) |

| PI3K-α | 0.5 | [1][3][9] |

| PI3K-δ | 0.7 | [1][3][9] |

| PI3K-β | 3.7 | [1][3][9] |

| PI3K-γ | 6.4 | [1][3][9] |

Table 1: this compound half-maximal inhibitory concentrations (IC50) against class I PI3K isoforms.

Core Mechanism: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth.

-

Activation: The pathway is typically activated by cell surface receptors, which recruit and activate PI3K.

-

PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).

-

Downstream Signaling: PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).

-

Cellular Effects: Activated AKT then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex, which in turn promotes protein synthesis, cell growth, proliferation, and survival, while inhibiting apoptosis.[1][4]

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the PI3K enzyme, directly inhibiting its catalytic activity.[4] This blockade prevents the conversion of PIP2 to PIP3, leading to the subsequent inactivation of the entire downstream AKT/mTOR signaling cascade.[4] The suppression of this pathway ultimately inhibits cell growth and proliferation and promotes programmed cell death (apoptosis) in malignant B-cells.[4]

Inhibition of B-Cell Receptor (BCR) Signaling

In addition to growth factor signaling, the PI3K pathway is a cornerstone of B-cell receptor (BCR) signaling.[1] The BCR plays a major role in the survival and proliferation of both normal and malignant mature B-cells.[1] Upon antigen binding, the BCR activates a cascade of downstream signaling molecules, including LYN and SYK kinases, which in turn recruit and activate PI3K.[1]

By inhibiting PI3K-δ, which is critically linked to the BCR, this compound effectively decouples the BCR from its downstream pro-survival and proliferative signals.[1][3] This action is a key component of its efficacy in B-cell malignancies that are dependent on chronic BCR signaling.

Induction of Apoptosis via the AKT/FoxO3a/PUMA Axis

A direct consequence of AKT inhibition by this compound is the induction of apoptosis. One specific mechanism involves the transcription factor FoxO3a and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).

In normal conditions, activated AKT phosphorylates and inactivates FoxO3a, sequestering it in the cytoplasm. When this compound inhibits AKT, FoxO3a remains unphosphorylated, allowing it to translocate to the nucleus. In the nucleus, FoxO3a acts as a transcription factor, binding to the promoter of the PUMA gene and inducing its expression.[10] PUMA then triggers the intrinsic apoptotic pathway by inhibiting anti-apoptotic proteins and activating pro-apoptotic proteins like BAX and BAK, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.[10][11] This process has been shown to be crucial for the anticancer effects of this compound.[10]

Additional Mechanisms

Beyond the core pathways, this compound also impacts other cellular processes that contribute to its anti-lymphoma activity:

-

Inhibition of Chemotaxis: It has been shown to inhibit CXCR12-mediated chemotaxis of malignant B-cells, potentially reducing the homing and survival of tumor cells within protective microenvironments like the bone marrow and lymph nodes.[3]

-

Inhibition of NF-κB Signaling: this compound can inhibit the NF-κB signaling pathway in lymphoma cell lines, another crucial pathway for B-cell survival and proliferation.[3][12]

Data Presentation: Clinical Efficacy in B-cell Malignancies

The molecular mechanisms of this compound translate into clinical activity. The pivotal Phase II CHRONOS-1 study demonstrated significant efficacy in patients with relapsed or refractory indolent B-cell lymphoma. A meta-analysis of multiple studies further quantified its clinical performance.

| Clinical Endpoint | This compound Monotherapy | This compound + Rituximab | Source(s) |

| Overall Response Rate (ORR) | 42% - 59% | 89% | [13][14][15][16] |

| Complete Response (CR) Rate | 6% - 12% | 34% | [13][14][15][16] |

| Partial Response (PR) Rate | 40% | N/A | [14][15] |

| Median Progression-Free Survival (PFS) | 11.2 months | 21.5 months | [13][16] |

Table 2: Summary of clinical efficacy of this compound in relapsed/refractory B-cell non-Hodgkin lymphoma.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of standard and advanced laboratory techniques.

PI3K Activity Assay (Kinase Assay)

-

Objective: To directly measure the enzymatic activity of PI3K isoforms and their inhibition by this compound.

-

Methodology:

-

Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), ATP (often radiolabeled [γ-³²P]ATP), and the test compound (this compound).

-

Reaction: The kinase reaction is initiated by mixing the enzyme, lipid substrate, and ATP in a suitable buffer. The reaction is performed across a range of this compound concentrations.

-

Detection: The product, radiolabeled PIP3, is separated from the unreacted ATP, typically using thin-layer chromatography (TLC) or capture on a filter membrane.

-

Quantification: The amount of radioactivity incorporated into PIP3 is measured using a scintillation counter or phosphorimager.

-

Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

-

Cell Viability / Proliferation Assay (e.g., MTT or CCK-8 Assay)

-

Objective: To assess the effect of this compound on the proliferation and viability of B-cell malignancy cell lines.

-

Methodology:

-

Cell Culture: Lymphoma cell lines are seeded in 96-well plates and allowed to adhere or stabilize.

-

Treatment: Cells are treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).[17]

-

Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Metabolically active, viable cells convert the tetrazolium salt into a colored formazan product.

-

Measurement: After an incubation period, the formazan is solubilized, and the absorbance is read on a microplate reader at a specific wavelength.

-

Analysis: Absorbance values are proportional to the number of viable cells. The results are used to calculate the percentage of growth inhibition and determine the IC50 of the compound for each cell line.[17]

-

Western Blot for Phospho-Protein Analysis

-

Objective: To determine if this compound inhibits the PI3K pathway by measuring the phosphorylation status of downstream targets like AKT.

-

Methodology:

-

Cell Treatment & Lysis: B-cell lymphoma cells are treated with this compound for a defined period (e.g., 2 hours).[9] Subsequently, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of a target protein (e.g., anti-phospho-AKT Ser473) and an antibody for the total amount of that protein (e.g., anti-total-AKT).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the phospho-protein band is normalized to the total protein band to determine the degree of pathway inhibition.[9]

-

Mechanisms of Resistance

Despite the efficacy of this compound, some patients may develop resistance. Preclinical studies have begun to elucidate the underlying mechanisms, which often involve the upregulation of bypass signaling pathways. In marginal zone lymphoma cell lines made resistant to this compound, researchers observed the upregulation of several alternative pathways, including:

This suggests that tumor cells can adapt to PI3K inhibition by activating parallel survival pathways, highlighting potential targets for combination therapies to overcome resistance.[18]

Conclusion

The mechanism of action of this compound in B-cell malignancies is multifaceted, centered on the potent and preferential inhibition of PI3K-α and PI3K-δ isoforms. This targeted inhibition disrupts two critical survival pillars for malignant B-cells: the PI3K/AKT/mTOR pathway and the B-cell receptor signaling cascade. The downstream consequences include the shutdown of proliferative signals, cell cycle arrest, and the active induction of apoptosis through mechanisms such as the AKT/FoxO3a/PUMA axis. This comprehensive blockade of key survival pathways provides the molecular basis for the significant clinical activity of this compound in patients with relapsed or refractory B-cell lymphomas.

References

- 1. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. This compound promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RETRACTED ARTICLE: this compound promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Efficacy and safety of this compound in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of this compound in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Efficacy and safety of this compound in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

Copanlisib's Selective Inhibition of PI3K Alpha and Delta Isoforms: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Copanlisib, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has demonstrated significant clinical activity in various hematological malignancies. Its efficacy is, in part, attributed to its preferential inhibition of the PI3Kα and PI3Kδ isoforms, which are critical components of signaling pathways frequently dysregulated in cancer. This technical guide provides an in-depth analysis of this compound's isoform selectivity, detailing the quantitative data, experimental methodologies used for its characterization, and the relevant signaling pathways.

Quantitative Analysis of Isoform Selectivity

This compound exhibits potent inhibitory activity against all four class I PI3K isoforms, with a clear preference for the α and δ isoforms. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays consistently demonstrate this selectivity profile. These values are crucial for understanding the drug's mechanism of action and for guiding further research and clinical applications.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 0.5[1][2][3][4][5] |

| PI3Kβ | 3.7[1][2][3][4] |

| PI3Kγ | 6.4[1][2][3][4] |

| PI3Kδ | 0.7[1][2][3][4][5] |

Table 1: IC50 values of this compound against class I PI3K isoforms in cell-free assays.

The sub-nanomolar IC50 values for PI3Kα and PI3Kδ highlight this compound's potent and preferential activity against these two isoforms.[1][2][3][4][5] While it also inhibits PI3Kβ and PI3Kγ, the higher IC50 values indicate a lower potency against these isoforms. This profile distinguishes this compound from other PI3K inhibitors and is thought to contribute to its specific clinical efficacy and safety profile.[6]

Experimental Protocol: In Vitro Kinase Assay for PI3K Isoform Selectivity

The determination of this compound's PI3K isoform selectivity is primarily achieved through in vitro kinase assays. These assays measure the ability of the compound to inhibit the enzymatic activity of purified recombinant PI3K isoforms. Below is a detailed, generalized protocol representative of the methodologies employed.

Objective: To determine the IC50 values of this compound for each of the four class I PI3K isoforms (α, β, γ, δ).

Materials:

-

Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

This compound (serially diluted)

-

Kinase reaction buffer (e.g., 50 mM HEPES or MOPSO, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.25 mM EDTA, 0.1% BSA)[2][3][7]

-

Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

ATP solution (containing a radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP, or a modified ATP for non-radioactive detection)[2][3][7]

-

Stop solution (e.g., 1 M HCl or similar to terminate the kinase reaction)[8]

-

Detection system (e.g., scintillation counter for radioactive assays, or a fluorescence/luminescence plate reader for non-radioactive assays)

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare serial dilutions of this compound in the kinase reaction buffer to cover a range of concentrations (e.g., from picomolar to micromolar).

-

Dilute the purified PI3K isoforms to a predetermined optimal concentration in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a multi-well plate, add the kinase reaction buffer, the diluted PI3K enzyme, and the serially diluted this compound or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate (PI or PIP2) and the ATP solution.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 20-120 minutes), ensuring the reaction proceeds within the linear range.[7]

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution.

-

-

Detection of Kinase Activity:

-

Radiometric Assay: If using radiolabeled ATP, the phosphorylated lipid product is separated from the unreacted ATP (e.g., through lipid extraction or binding to a filter membrane). The amount of incorporated radioactivity is then quantified using a scintillation counter.[7]

-

Non-Radiometric Assays (e.g., TR-FRET, Luminescence): These assays often use modified substrates or antibodies to detect the product of the kinase reaction (e.g., ADP formation or the phosphorylated lipid). The signal is measured using a plate reader.[8]

-

-

Data Analysis:

-

The kinase activity at each this compound concentration is expressed as a percentage of the activity in the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

The Core Mechanism of Copanlisib: A Technical Guide to Downstream AKT/mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib (trade name Aliqopa) is an intravenous, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] The PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Aberrant activation of this pathway is a common feature in many human cancers, making it a key therapeutic target.[1][5] This technical guide provides an in-depth exploration of this compound's mechanism of action, its downstream effects on the AKT/mTOR axis, quantitative data from key studies, and detailed experimental protocols relevant to its evaluation.

Core Mechanism of Action: PI3K Inhibition

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the class I PI3K enzymes, thereby inhibiting their kinase activity.[1] This action blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT.[6] By inhibiting PI3K, this compound effectively shuts down this pro-survival signaling cascade, leading to decreased cancer cell proliferation and survival, and the induction of apoptosis.[1][2]

Quantitative Data on this compound Activity

The potency and pharmacodynamic effects of this compound have been quantified in numerous preclinical and clinical studies.

In Vitro Potency

This compound demonstrates potent, low-nanomolar inhibitory activity against all four class I PI3K isoforms, with particular potency against the α and δ isoforms critical in B-cell malignancies.[2][4][7]

| PI3K Isoform | IC50 (nM) | Source(s) |

| PI3Kα | 0.5 | [2][4][7] |

| PI3Kβ | 3.7 | [2][4][7] |

| PI3Kγ | 6.4 | [2][4][7] |

| PI3Kδ | 0.7 | [2][4][7] |

Pharmacodynamic Effects on Pathway Biomarkers

Clinical studies have confirmed dose-dependent, on-target activity of this compound by measuring the phosphorylation status of downstream biomarkers like AKT and the ribosomal protein S6 (a downstream target of mTOR).

| Biomarker | Dose | Tissue | Median Inhibition | Source(s) |

| pAKT-S473 | 0.4 mg/kg | Platelet-Rich Plasma | 73.8% | [8][9][10] |

| pAKT-S473 | 0.8 mg/kg | Platelet-Rich Plasma | 79.6% | [8][9][10] |

| pAKT-S473 | 0.8 mg/kg | Tumor Biopsies | Significant Reduction (P < 0.05) | [9][10] |

| pS6 | 0.8 mg/kg | Tumor Biopsies | Dose-dependent reduction | [5][8] |

Downstream Signaling: Impact on mTORC1 and mTORC2

AKT activation is a critical node that leads to the stimulation of two distinct mTOR-containing complexes: mTORC1 and mTORC2. This compound's inhibition of AKT impacts both complexes, albeit through different mechanisms.

-

mTORC1: AKT directly phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), a negative regulator of mTORC1. AKT also phosphorylates PRAS40, relieving its inhibition of mTORC1. By inhibiting AKT, this compound prevents the inactivation of TSC1/2 and the relief of PRAS40 inhibition, leading to a shutdown of mTORC1 signaling. This results in decreased phosphorylation of its key substrates, 4E-BP1 and S6K1, ultimately suppressing protein synthesis and cell growth.[11][12]

-

mTORC2: The relationship between AKT and mTORC2 is part of a feedback loop. mTORC2 is a primary kinase responsible for phosphorylating AKT at serine 473 (S473), which is required for full AKT activation.[11][12] While this compound's primary action is far upstream at PI3K, the resulting inactivation of the entire pathway leads to a global reduction in signaling flux, including reduced feedback activation of mTORC2. Dual mTORC1/2 inhibitors have shown that blocking mTORC2 directly leads to decreased AKT phosphorylation at S473.[12][13]

Experimental Protocols

Evaluating the effects of this compound requires robust and reproducible experimental methods. Below are detailed, representative protocols for key assays.

Western Blot Analysis of PI3K/AKT Pathway Phosphorylation

This method is used to quantify changes in the phosphorylation status of key pathway proteins following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., GIST-T1, HCT116) and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).[14][15]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 7-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT (S473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH).[16][17]

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis is performed to quantify band intensity, normalizing phosphoprotein levels to total protein and the loading control.

Cell Viability Assay

These assays measure the effect of this compound on cell proliferation and cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[7]

Methodology:

-

Cell Plating: Seed cells in an opaque-walled 96-well microtiter plate at a density of 3,000-10,000 cells per well in 100 µL of growth medium.

-

Compound Addition: After overnight incubation, add serial dilutions of this compound (e.g., 0.01 nM to 10 µM) to the wells. Include vehicle-only (DMSO) wells as a negative control.[18]

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[7][18]

-

Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Data Acquisition: After 10 minutes of incubation at room temperature to stabilize the signal, measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

In Vitro PI3K Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[19]

Methodology:

-

Reagent Preparation: Prepare assay buffer, purified recombinant PI3K enzyme (e.g., PI3Kα), the lipid substrate (PIP2), ATP, and the detection reagents (e.g., biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody/streptavidin-allophycocyanin acceptor pair).

-

Inhibitor Pre-incubation: In a 384-well plate, add serial dilutions of this compound. Then, add the purified PI3K enzyme. Allow to pre-incubate for 10-20 minutes at room temperature to permit inhibitor binding.[20]

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

-

Incubation: Incubate the reaction for a defined period (e.g., 1 hour) at room temperature.

-

Reaction Termination & Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection reagents. The amount of PIP3 produced by the kinase reaction will compete with the biotinylated-PIP3 tracer, leading to a decrease in the FRET signal.

-

Data Acquisition: After a final incubation period, read the plate on a TR-FRET-compatible microplate reader.

-

Data Analysis: The signal is inversely proportional to PI3K activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value from the dose-response curve.

Conclusion

This compound is a potent inhibitor of the PI3K/AKT/mTOR pathway, with well-characterized activity against PI3K-α and PI3K-δ isoforms. Its mechanism of action translates into clear, dose-dependent pharmacodynamic effects on downstream signaling components, including AKT and S6. The resulting inhibition of both mTORC1 and mTORC2-mediated signaling pathways culminates in reduced cell proliferation and survival. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of PI3K pathway inhibition.

References

- 1. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Optimal Management of Adverse Events From this compound in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. On-Target Pharmacodynamic Activity of the PI3K Inhibitor this compound in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical Activity of PI3K Inhibitor this compound in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RETRACTED ARTICLE: this compound promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro PI3K Kinase Assay [bio-protocol.org]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

Preclinical Profile of Copanlisib: A Pan-Class I PI3K Inhibitor for Solid Tumor Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Copanlisib (BAY 80-6946) is a potent and selective intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[1][2] Extensive preclinical investigations have demonstrated its anti-tumor efficacy across a range of solid tumor models. This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, focusing on its mechanism of action, in vitro and in vivo activity, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation of PI3K pathway inhibitors for cancer therapy.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound exerts its anti-neoplastic effects by inhibiting the PI3K signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in a multitude of solid tumors.[4] this compound demonstrates potent inhibitory activity against the class I PI3K isoforms, with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively.[1][5][6] Its pronounced activity against the α and δ isoforms is a key characteristic.[2]

By blocking the catalytic activity of PI3K, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream phosphorylation and activation of AKT, a central node in the pathway. The subsequent deactivation of downstream effectors, such as the mammalian target of rapamycin (mTOR), ultimately leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[3]

References

- 1. First-in-human phase I study of this compound (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]

Copanlisib: Mechanisms of Apoptosis Induction and Proliferation Inhibition in Tumor Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Copanlisib (trade name Aliqopa®) is a potent, intravenous, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and metabolism.[4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key therapeutic target.[5][6] this compound exerts its anti-tumor effects by inducing tumor cell death via apoptosis and inhibiting cellular proliferation.[2][7] This document provides a detailed technical overview of the molecular mechanisms underlying these effects, presents quantitative data from preclinical studies, and outlines key experimental protocols for assessing the drug's activity.

Core Mechanism of Action: PI3K Pathway Inhibition

This compound is a selective inhibitor of the four class I PI3K enzymes, with the highest potency against the PI3K-α and PI3K-δ isoforms, which are crucial in B-cell malignancies.[1][5] By binding to the ATP-binding pocket of the PI3K enzyme, this compound blocks its catalytic activity.[5] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the inactivation of downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and the mammalian target of rapamycin (mTOR).[1][5] The suppression of the PI3K/AKT/mTOR cascade is central to this compound's ability to halt proliferation and trigger programmed cell death.[1][5]

Induction of Tumor Cell Apoptosis

This compound's inhibition of the PI3K/AKT pathway directly triggers apoptosis through multiple downstream mechanisms. A key function of active AKT is to phosphorylate and inactivate pro-apoptotic proteins. By inhibiting AKT, this compound relieves this suppression, leading to the activation of apoptotic cascades.

-

Modulation of BCL-2 Family Proteins: In diffuse large B-cell lymphoma (DLBCL) models, this compound-induced apoptosis is associated with the dysregulation of BCL-2 family members.[8] Its cytotoxic activity is mediated through mechanisms dependent on BCL-xL and MCL-1, two anti-apoptotic proteins.[8][9] Combination treatment of this compound with the BCL-2 inhibitor venetoclax has shown synergistic effects, leading to increased apoptosis by downregulating anti-apoptotic genes like BCL-XL and MCL1.[10]

-

Activation of FoxO3a/PUMA Axis: In colorectal cancer cells, this compound has been shown to induce apoptosis by modulating the AKT/FoxO3a/PUMA axis.[11][12] Inhibition of AKT allows the transcription factor FoxO3a to translocate to the nucleus, where it directly promotes the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[11][12] The subsequent increase in PUMA expression is crucial for the anticancer effects of this compound in this context.[11]

-

Caspase Activation: The culmination of these pro-apoptotic signals is the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP).[10][11]

Quantitative Data: Apoptosis Induction

The pro-apoptotic effect of this compound has been quantified across various cancer cell lines. While some studies report potent apoptosis induction, others note a more dominant anti-proliferative effect with modest apoptosis.[13][14]

| Cell Line/Model | Cancer Type | Observation | Reference |

| HER2+ Breast Cancer Cells | Breast Cancer | Induced apoptosis in a dose-dependent manner. | [15] |

| BCR-dependent DLBCL | Diffuse Large B-cell Lymphoma | Induced >50% apoptosis in all BCR-dependent cell lines tested. | [8] |

| DLD1 and HCT116 | Colorectal Cancer | Significantly increased apoptotic rates, observed via nuclear fragmentation assay. | [11] |

| Imatinib-sensitive GIST-T1 | Gastrointestinal Stromal Tumor | Apoptosis induction was modest with single-agent this compound. | [13] |

| Hepatocellular Carcinoma Cells | Liver Cancer | Caused only little or quantitatively negligible apoptosis as a single agent. | [14] |

| Mantle Cell & Marginal Zone Lymphoma | B-cell Lymphomas | Combination with venetoclax led to increased PARP cleavage, indicating apoptosis. | [10] |

Experimental Protocol: TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a standard method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]

Objective: To quantify apoptotic cells in a treated cell culture population by labeling the 3'-OH ends of DNA strand breaks.

Materials:

-

Cells cultured on coverslips or in a 96-well plate.

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

0.2% Triton X-100 in PBS for permeabilization.

-

TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides like Biotin-dUTP, and buffers).

-

Streptavidin-HRP conjugate and a substrate like DAB (for colorimetric detection) or a fluorescent secondary reagent.

-

DNase I (for positive control).

-

Nuclear counterstain (e.g., Hematoxylin or DAPI).

-

Light or fluorescence microscope.

Procedure:

-

Cell Preparation: Culture cells with and without this compound for the desired duration. Include an untreated control and a positive control.

-

Fixation: Aspirate media, wash cells 2-3 times with PBS, and fix with 4% PFA for 10-15 minutes at room temperature.[18]

-

Permeabilization: Wash cells 2-3 times with PBS. Permeabilize with 0.2% Triton X-100 for 15 minutes at room temperature to allow the enzyme to access the nucleus.[18]

-

Positive Control: For the positive control sample, treat with DNase I for 10 minutes at room temperature to induce widespread DNA breaks.[18]

-

Equilibration: Wash cells with PBS. Incubate with Equilibration Buffer from the kit for 10 minutes.

-

TdT Labeling: Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the kit's instructions. Incubate samples with the mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[18]

-

Detection:

-

Colorimetric: Wash cells and incubate with Streptavidin-HRP conjugate for 30 minutes at 37°C. After washing, add the DAB substrate and incubate until color develops.[18]

-

Fluorometric: If using fluorescently labeled nucleotides, proceed to counterstaining after the labeling step.

-

-

Counterstaining: Stain the nuclei with Hematoxylin (for colorimetric) or DAPI (for fluorescent) to visualize the entire cell population.

-

Visualization and Quantification: Mount the coverslips or view the plate under a microscope. Apoptotic cells will show a distinct signal (e.g., dark brown or bright green nuclei) compared to non-apoptotic cells. Quantify the percentage of TUNEL-positive cells relative to the total number of cells.[19]

Inhibition of Tumor Cell Proliferation

In addition to inducing apoptosis, this compound potently inhibits the proliferation of tumor cells.[4] This effect is primarily achieved by inducing cell cycle arrest, preventing cells from progressing through the division cycle.

-

Cell Cycle Arrest: In multiple cancer models, including hepatocellular carcinoma and HER2+ breast cancer, this compound treatment leads to cell cycle arrest, predominantly in the G1 phase.[14][15] This prevents cells from entering the S phase, where DNA replication occurs.

-

Downregulation of Cyclins: The arrest is often mediated by the downregulation of key cell cycle proteins. Inhibition of the PI3K/AKT pathway by this compound leads to a significant reduction in the expression of Cyclin D1 and Cyclin B1, as well as their partner cyclin-dependent kinases (CDK4 and CDK6).[14][20] These proteins are critical for driving the G1/S transition, and their suppression effectively halts cell cycle progression.

Quantitative Data: Anti-Proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological process, such as cell proliferation. This compound has demonstrated potent, nanomolar-range IC50 values across a wide variety of tumor cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| PI3Kα (p110α) | (Cell-free enzyme assay) | 0.5 | [4][7][21] |

| PI3Kδ (p110δ) | (Cell-free enzyme assay) | 0.7 | [4][7][21] |

| PI3Kβ (p110β) | (Cell-free enzyme assay) | 3.7 | [4][7][21] |

| PI3Kγ (p110γ) | (Cell-free enzyme assay) | 6.4 | [4][7][21] |

| B-cell Lymphomas (Median) | Lymphoma | < 100 (range) | [10][22] |

| T-cell Lymphomas (Median) | Lymphoma | > 100 (range) | [10] |

| Huh7 | Hepatocellular Carcinoma | 47.9 | [21] |

| Hep3B | Hepatocellular Carcinoma | 72.4 | [21] |

| Cal27 | Head and Neck Squamous Cell Carcinoma | ~20-30 | [23] |

Experimental Protocol: Sulforhodamine B (SRB) Proliferation Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing the anti-proliferative effects of a compound.

Objective: To determine the IC50 of this compound by measuring its effect on the proliferation of a cancer cell line over time.

Materials:

-

96-well cell culture plates.

-

Cancer cell line of interest.

-

Complete culture medium.

-

This compound stock solution.

-

10% Trichloroacetic acid (TCA), cold.

-

0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

-

10 mM Tris base solution (pH 10.5).

-

Microplate reader (510-560 nm).

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours).[23]

-

Cell Fixation: Gently aspirate the medium. Add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Pour off the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measurement: Read the absorbance (Optical Density, OD) on a microplate reader at a wavelength of approximately 515 nm.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Conclusion

This compound is a potent anti-neoplastic agent that functions through the dual mechanisms of inducing apoptosis and inhibiting cell proliferation.[7] Its targeted inhibition of the PI3K/AKT/mTOR pathway disrupts fundamental cellular processes required for tumor growth and survival.[1] By relieving the inhibition of pro-apoptotic proteins and halting the cell cycle, this compound demonstrates significant efficacy in a range of preclinical models, particularly in hematologic malignancies where the PI3K-δ isoform is a key driver.[1][24] The in-depth understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development and strategic application of this compound and other PI3K inhibitors in oncology.

References

- 1. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RETRACTED ARTICLE: this compound promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The PI3K inhibitor this compound synergizes with sorafenib to induce cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cellbiologics.com [cellbiologics.com]

- 19. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]

- 20. researchgate.net [researchgate.net]

- 21. selleckchem.com [selleckchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Update on the role of this compound in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Copanlisib's Impact on the Tumor Microenvironment

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphatidylinositol-3-kinase (PI3K) inhibitor, Copanlisib, and its multifaceted impact on the tumor microenvironment (TME). By elucidating its mechanism of action and effects on immune cells, angiogenesis, and the extracellular matrix, this document serves as a critical resource for professionals in oncology research and drug development.

Introduction to this compound

This compound (brand name Aliqopa) is a potent pan-class I PI3K inhibitor administered intravenously.[1] It exhibits predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells and other cancers.[2][3][4][5] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, differentiation, and migration. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[4] this compound's unique intravenous, intermittent dosing schedule (days 1, 8, and 15 of a 28-day cycle) differentiates it from other orally administered PI3K inhibitors.[1]

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity.[4] This action blocks the downstream signaling cascade, most notably the AKT/mTOR pathway, which is crucial for cell survival and proliferation.[4] The suppression of this pathway ultimately leads to the induction of apoptosis (programmed cell death) and a reduction in cancer cell growth.[2][4]

The inhibitory activity of this compound against the four class I PI3K isoforms has been quantified, demonstrating its potent and selective nature.

Table 1: this compound In Vitro Inhibitory Activity

| PI3K Isoform | IC50 (nmol/L) | Primary Tissue Expression | Role in Cancer |

| PI3K-α | 0.5[2][6] | Ubiquitous[1][6] | Implicated in cancer cell proliferation, survival, and relapse[1][4][6] |

| PI3K-β | 3.7[2][6] | Ubiquitous[6] | Involved in thrombosis and glucose metabolism |

| PI3K-γ | 6.4[2][6] | Primarily Hematopoietic[1][6] | Plays a role in inflammation and immune cell trafficking |

| PI3K-δ | 0.7[2][6] | Primarily Hematopoietic[1][6] | Crucial for B-cell function, proliferation, and survival[4][6] |

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The following diagram illustrates the central role of PI3K in cell signaling and the point of intervention for this compound.

Impact on the Tumor Microenvironment

Beyond its direct effects on tumor cells, this compound significantly modulates the TME, creating a less hospitable environment for cancer growth and enhancing anti-tumor immunity.

This compound has been shown to overcome immune suppression mediated by regulatory T cells (Tregs) and M2-polarized tumor-associated macrophages (TAMs).[7][8] Studies in syngeneic murine cancer models have demonstrated that intermittent treatment with this compound leads to a robust in vivo anti-tumor efficacy, which is at least partially due to its immunomodulatory activities.[7][8]

Key immunomodulatory effects include:

-

Increased T-cell Infiltration and Activation: this compound treatment increases the infiltration of activated T cells into the tumor.[7][8]

-

Favorable Immune Cell Ratios: It promotes a shift in the balance of key immune cell populations, leading to an increased CD8+ T cell to Treg ratio and an increased M1 to M2 macrophage ratio.[7][8][9] This shift is indicative of a transition from an immunosuppressive to an immunostimulatory TME.

-

Enhanced Efficacy of Immune Checkpoint Inhibitors (ICIs): The combination of this compound with anti-PD-1 antibodies has shown enhanced anti-tumor efficacy in both ICI-sensitive and insensitive mouse tumor models.[7] In some cases, this combination has led to complete remission and prevention of tumor recurrence.[7][9]

Table 2: this compound's Impact on Immune Cell Populations in the TME

| Immune Cell Population | Effect of this compound | Functional Consequence |

| CD8+ T Cells | Increased infiltration and activation[7] | Enhanced tumor cell killing |

| Regulatory T Cells (Tregs) | Relative decrease compared to CD8+ T cells[7] | Reduced immunosuppression |

| M1 Macrophages | Increased polarization[7][9] | Pro-inflammatory, anti-tumor activity |

| M2 Macrophages | Decreased polarization[7] | Reduced pro-tumor, immunosuppressive activity |

The PI3K/AKT/mTOR pathway is a key player in angiogenesis.[6] By inhibiting this pathway, this compound is expected to have anti-angiogenic effects, thereby reducing the blood supply to the tumor. Further research is needed to fully elucidate the specific impact of this compound on the tumor vasculature and stromal components.

Preclinical and Clinical Evidence

This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models and clinical trials.

In preclinical studies, this compound has shown potent anti-proliferative activity and apoptosis induction in various cancer models, including gastrointestinal stromal tumors (GIST), breast cancer, and hematologic malignancies.[10][11]

Table 3: Summary of Key Preclinical Findings

| Cancer Model | Key Findings | Reference |

| GIST (imatinib-sensitive and -resistant) | Decreased cell viability and proliferation irrespective of KIT mutational status.[12] Single-agent this compound inhibited tumor growth in vivo.[12] | [10][12] |

| Breast Cancer (HER2+) | Effective in inhibiting HER2+ breast cancer cells with acquired resistance to trastuzumab and/or lapatinib.[3] | [3] |

| Syngeneic Mouse Tumor Models | Strong in vivo anti-tumor efficacy, increased T-cell and macrophage infiltration, and enhanced efficacy when combined with anti-PD-1 therapy.[7] | [7] |

Clinically, this compound is approved for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[3] Phase II and III clinical trials are ongoing for various other malignancies, including endometrial cancer, diffuse large B-cell lymphoma, and cholangiocarcinoma.[3]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Method:

-

Seed cancer cells (e.g., GIST-T1, GIST430/654) in 96-well plates.[10]

-

After 24 hours, treat cells with increasing concentrations of this compound.

-

Incubate for 72 hours.

-

Assess cell viability using a colorimetric assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Calculate IC50 values using non-linear regression analysis.

-

-

Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of this compound.

-

Method:

-

Implant murine cancer cells (e.g., MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice (e.g., C57BL/6).[13]

-

Once tumors are established, randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).

-

Administer this compound intravenously according to an intermittent schedule (e.g., once or twice weekly).

-

Measure tumor volume regularly.

-

At the end of the study, harvest tumors for analysis.

-

The following diagram outlines a typical experimental workflow for an in vivo study.

-

Objective: To quantify the infiltration of various immune cell populations within the tumor tissue.

-

Method:

-

Fix harvested tumors in formalin and embed in paraffin.

-

Cut tissue sections and mount on slides.

-

Perform antigen retrieval.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for Tregs, CD86 for M1 macrophages, CD206 for M2 macrophages).[13]

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Develop with a chromogenic substrate.

-

Counterstain and mount.

-

Image slides and quantify the percentage of positive cells.

-

-

Objective: To perform a detailed analysis of immune cell subsets within the tumor.

-

Method:

-

Dissociate fresh tumor tissue into a single-cell suspension.

-

Stain cells with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers of interest.

-

Acquire data on a flow cytometer.

-

Analyze the data to identify and quantify different immune cell populations and their activation status.

-

Conclusion

This compound is a potent PI3K inhibitor with a dual mechanism of action that involves direct anti-tumor effects and significant modulation of the tumor microenvironment. Its ability to reprogram the TME from an immunosuppressive to an immunostimulatory state is a key feature that enhances its therapeutic efficacy, particularly in combination with immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel combination strategies in oncology. The logical interplay of this compound's effects is summarized in the diagram below.

References

- 1. Update on the role of this compound in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]

- 5. Aliqopa (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pan-PI3K inhibition with this compound overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pan-PI3K inhibition with this compound overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 12. Preclinical Activity of PI3K Inhibitor this compound in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Copanlisib In Vitro Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copanlisib (formerly BAY 80-6946) is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][5] this compound exerts its anti-tumor effects by blocking this pathway, leading to the induction of apoptosis and inhibition of cell proliferation in malignant cells.[2][3][5] These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines in response to this compound treatment using the MTT assay, a widely used colorimetric method.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ), with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively.[1][6][7] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This in turn inhibits the activation of downstream effectors such as AKT and mammalian target of rapamycin (mTOR), which are crucial for cell growth and survival.[1][5]

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Quantitative Data Presentation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| GIST-T1 | Gastrointestinal Stromal Tumor | 54.5 | CellTiter-Glo | [8] |

| GIST-T1/670 | Imatinib-Resistant GIST | 278.8 | CellTiter-Glo | [8] |

| GIST430/654 | Imatinib-Resistant GIST | 78.7 | CellTiter-Glo | [8] |

| Huh7 | Hepatocellular Carcinoma | 47.9 | MTT Assay | [6][9] |

| HepG2 | Hepatocellular Carcinoma | 31.6 | MTT Assay | [6][9] |

| Hep3B | Hepatocellular Carcinoma | 72.4 | Not Specified | [6] |

| PIK3CA-mutant | Various Cancers | 19 (mean) | Not Specified | [7] |

| HER2-positive | Breast Cancer | 17 (mean) | Not Specified | [7] |

| B-cell lymphomas | Lymphoma | Lower than T-cell lymphomas | Not Specified | [10] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining cell viability upon treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Ensure cell viability is >90% using a method like trypan blue exclusion.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization of Formazan:

-

After the incubation with MTT, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[12]

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[11]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Experimental Workflow for the MTT Cell Viability Assay.

References

- 1. Spotlight on this compound and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. reference.medscape.com [reference.medscape.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound dihydrochloride? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Determining the Effective Concentration of Copanlisib in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib (sold under the brand name Aliqopa) is a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2] These isoforms are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[3][4] Aberrant activation of this pathway is a key driver in various malignancies, making it a prime target for therapeutic intervention.[4][5] this compound has demonstrated anti-tumor activity by inducing apoptosis and inhibiting the proliferation of malignant cells.[2][6] This document provides detailed protocols and application notes for determining the effective concentration of this compound in in vitro cell culture models.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

This compound exerts its therapeutic effect by inhibiting PI3K, a family of lipid kinases. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Once activated, AKT phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. By blocking this cascade at the level of PI3K, this compound effectively shuts down these pro-survival signals.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ricerca.sns.it [ricerca.sns.it]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Assessing Copanlisib-Induced Apoptosis via Caspase-3/7 Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib is a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[1][2][3] By inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, this compound effectively induces apoptosis in various cancer cell lines.[1][4][5][6] This application note provides a detailed protocol for assessing this compound-induced apoptosis by measuring the activity of effector caspases-3 and -7, key executioners of programmed cell death.

Mechanism of Action: this compound and the PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a crucial intracellular cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell division and resistance to apoptosis. This compound exerts its anti-tumor effects by inhibiting PI3K, which in turn prevents the phosphorylation and activation of AKT. This disruption of the PI3K/AKT pathway leads to the activation of pro-apoptotic proteins and subsequent induction of apoptosis, characterized by the activation of caspases.[6][7][8]

Experimental Protocol: Caspase-3/7 Assay for this compound-Induced Apoptosis

This protocol is designed for assessing apoptosis in adherent cancer cell lines (e.g., diffuse large B-cell lymphoma - DLBCL) treated with this compound using a commercially available luminescent caspase-3/7 assay kit.

Materials

-

DLBCL cell line (e.g., SU-DHL-4)

-

This compound (BAY 80-6946)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Caspase-Glo® 3/7 Assay Kit (or equivalent)

-

White, opaque-walled 96-well plates suitable for cell culture and luminescence readings

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Experimental Workflow

Procedure

-

Cell Seeding:

-

Culture SU-DHL-4 cells in complete medium.

-

Trypsinize and count the cells.

-

Seed 1 x 104 cells in 100 µL of complete medium per well into a white, opaque-walled 96-well plate.

-

Include wells for no-cell controls (medium only) to determine background luminescence.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 nM to 1000 nM. Also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-